molecular formula C15H17NO B2984496 (Phenylcyclopentyl)-N-prop-2-ynylformamide CAS No. 1022422-91-8

(Phenylcyclopentyl)-N-prop-2-ynylformamide

Cat. No.: B2984496
CAS No.: 1022422-91-8
M. Wt: 227.307
InChI Key: ZNXPESVQYMWMDS-UHFFFAOYSA-N
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Description

(Phenylcyclopentyl)-N-prop-2-ynylformamide is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a cyclopentyl ring and a prop-2-ynyl formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phenylcyclopentyl)-N-prop-2-ynylformamide typically involves multiple steps, starting with the formation of the cyclopentyl ring and subsequent functionalization with the phenyl and formamide groups. One common synthetic route includes the reaction of phenylcyclopentanol with prop-2-ynylamine under specific conditions, such as the presence of a strong base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the synthesis process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(Phenylcyclopentyl)-N-prop-2-ynylformamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form phenylcyclopentyl-N-prop-2-ynylformamide oxide.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions can occur at different positions on the cyclopentyl ring or the formamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

Scientific Research Applications

(Phenylcyclopentyl)-N-prop-2-ynylformamide is utilized in various scientific research applications, including:

  • Chemistry: : The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It is used in biological studies to investigate its interactions with biological macromolecules and its potential as a bioactive compound.

  • Medicine: : The compound is explored for its medicinal properties, including its potential use in drug development and as a therapeutic agent.

  • Industry: : It finds applications in the chemical industry for the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (Phenylcyclopentyl)-N-prop-2-ynylformamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(Phenylcyclopentyl)-N-prop-2-ynylformamide is compared with other similar compounds, such as phenylcyclohexyl-N-prop-2-ynylformamide and phenylcyclopentyl-N-ethylformamide. These compounds share structural similarities but differ in their functional groups and chemical properties, highlighting the uniqueness of this compound.

List of Similar Compounds

  • Phenylcyclohexyl-N-prop-2-ynylformamide

  • Phenylcyclopentyl-N-ethylformamide

  • Phenylcyclopentyl-N-methylformamide

This detailed article provides an overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-phenyl-N-prop-2-ynylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-12-16-14(17)15(10-6-7-11-15)13-8-4-3-5-9-13/h1,3-5,8-9H,6-7,10-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXPESVQYMWMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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